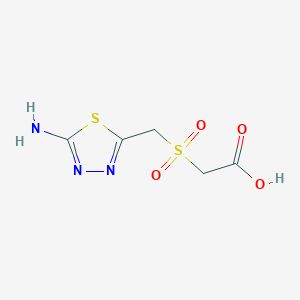![molecular formula C23H43N3O4 B15218723 N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine CAS No. 738592-24-0](/img/structure/B15218723.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a tetradecyloxy group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
Applications De Recherche Scientifique
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the hydroxy and tetradecyloxy groups.
Imidazole-4-acetic acid: Similar in having an imidazole ring and a carboxylic acid group but differs in the side chain structure.
Uniqueness
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the long tetradecyloxy chain, in particular, may influence its solubility and interaction with lipid membranes, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
738592-24-0 |
|---|---|
Formule moléculaire |
C23H43N3O4 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
Clé InChI |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


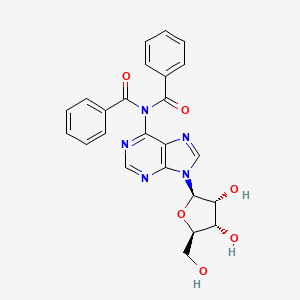

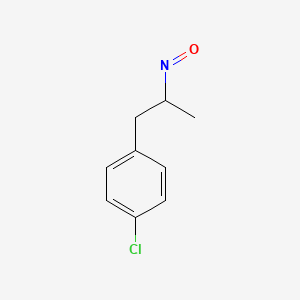
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
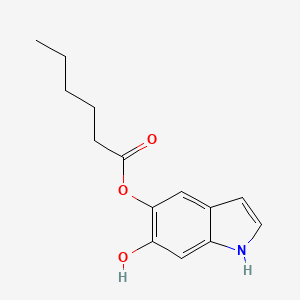
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
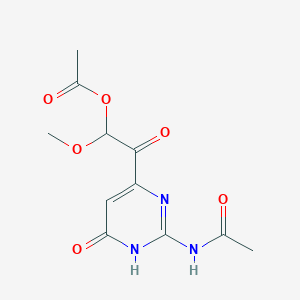
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

